2,2,4,4-Tetramethylcyclobutan-1-amine

Descripción

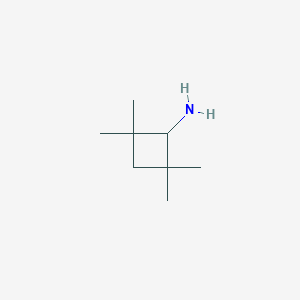

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,4,4-tetramethylcyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(2)5-8(3,4)6(7)9/h6H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNUIEYRCDOKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1N)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2,4,4 Tetramethylcyclobutan 1 Amine and Its Functionalized Analogs

Strategies for the Construction of the 2,2,4,4-Tetramethylcyclobutane Core

The foundational step in synthesizing derivatives of 2,2,4,4-tetramethylcyclobutane is the creation of the core ring structure itself. This is most commonly achieved through the dimerization of ketenes, leading to a diketone that serves as a versatile precursor for further chemical modifications.

The primary route to the 2,2,4,4-tetramethylcyclobutane skeleton involves the [2+2] cycloaddition of dimethylketene. This reactive intermediate is typically generated in situ from precursors like isobutyric anhydride (B1165640) via pyrolysis or from isobutyryl chloride through dehydrochlorination with a tertiary amine, such as triethylamine. The dimerization spontaneously yields the stable diketone, 2,2,4,4-tetramethylcyclobutane-1,3-dione, a key building block for nearly all derivatives in this class. In addition to the normal dione (B5365651) dimer, a β-lactone dimer can also be formed, which exhibits different reactivity.

| Precursor | Method | Key Product | Ref. |

| Isobutyric Anhydride | Pyrolysis | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | |

| Isobutyryl Chloride | Dehydrochlorination (e.g., with Triethylamine) | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | |

| Dimethylketene | Dimerization with AlCl₃ catalyst | β-Lactone dimer of dimethylketene | nih.gov |

Once the 2,2,4,4-tetramethylcyclobutane-1,3-dione (CBDK) core is established, selective transformations of the ketone functionalities are crucial for accessing a range of analogs. A predominant transformation is the hydrogenation of the diketone to produce 2,2,4,4-tetramethylcyclobutane-1,3-diol (CBDO). This reduction can be controlled to yield mixtures of cis- and trans-isomers, depending on the catalyst and reaction conditions. Catalytic hydrogenation using ruthenium, nickel, or rhodium catalysts is commonly employed. The resulting diol is a stable, crystalline solid and a vital monomer in the polymer industry. The relative stereochemistry of the hydroxyl groups dictates the properties of the resulting polymers.

Recent studies have focused on achieving high selectivity for the cis-isomer through solvent-free hydrogenation and subsequent isomerization processes, highlighting the kinetic and thermodynamic factors that control the product distribution.

| Catalyst | Support | Pressure (MPa) | Temperature (°C) | Major Isomer | Ref. |

| Ruthenium | Carbon (Ru/C) | - | - | cis-CBDO (kinetic product) | researchgate.net |

| Nickel | - | - | - | Mixture of isomers | |

| Rhodium | - | - | - | Mixture of isomers | |

| Copper, Zinc, Aluminum, Chromium Oxides | - | 2.0 - 8.0 | 140 - 200 | Not specified | google.com |

Further derivatization of the 2,2,4,4-tetramethylcyclobutane-1,3-dione core includes the conversion of the carbonyl groups to thiocarbonyls. These thio-analogs serve as specialized building blocks in organic synthesis. The thionation can be accomplished using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. By carefully controlling the stoichiometry and reaction conditions, it is possible to selectively produce either the monothione, 2,2,4,4-tetramethyl-3-thioxocyclobutanone, or the dithione, 2,2,4,4-tetramethylcyclobutane-1,3-dithione. These reactions are typically performed in a high-boiling solvent such as pyridine.

| Reagent | Solvent | Temperature | Product | Ref. |

| P₄S₁₀ | Pyridine | 110 °C | 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | |

| P₄S₁₀ | Pyridine | 110 °C | 2,2,4,4-Tetramethylcyclobutane-1,3-dithione | |

| H₂S / HCl | Methanol | -5 °C | 2,2,4,4-Tetramethylcyclobutane-1,3-dithione |

Direct and Indirect Amination Protocols for the Cyclobutane (B1203170) System

The introduction of a nitrogen-containing functional group, specifically a primary amine, onto the cyclobutane ring is the final key step toward the target molecule. This can be achieved through direct methods like reductive amination or via indirect, multi-step sequences involving nitrogenous intermediates.

Reductive amination is a direct and efficient method for converting a ketone into an amine. libretexts.org This process can be applied to 2,2,4,4-tetramethylcyclobutanone, the mono-ketone analog of the previously discussed dione. The reaction proceeds in two stages, which are often performed in a single pot. First, the ketone reacts with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate), to form an imine intermediate. Second, this intermediate is reduced in situ to the corresponding primary amine. libretexts.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂ with a metal catalyst like Ni). The choice of reducing agent is critical to ensure that the imine is reduced selectively without significant reduction of the starting ketone.

Indirect routes to 2,2,4,4-tetramethylcyclobutan-1-amine involve the initial formation of a different nitrogen-containing functional group on the ring, which is then chemically transformed into the amine. Two notable methods are the reduction of an oxime and the Curtius rearrangement.

Oxime Reduction: 2,2,4,4-tetramethylcyclobutanone can be condensed with hydroxylamine (B1172632) (NH₂OH) to form 2,2,4,4-tetramethylcyclobutanone oxime. nih.gov The C=NOH group of the oxime can then be reduced to the desired primary amine. A variety of reducing agents are effective for this transformation, including strong hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C) or Raney Nickel. tsijournals.com This two-step sequence provides a reliable pathway to the target amine from the ketone precursor. nsf.govnih.govmdpi.com

Curtius Rearrangement: The Curtius rearrangement offers a powerful method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. organic-chemistry.org This pathway begins with a derivative such as 2,2,4,4-tetramethylcyclobutane carboxylic acid. The acid is first converted to an acyl azide (B81097), typically via the corresponding acyl chloride and reaction with sodium azide. Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form an isocyanate intermediate. wikipedia.org This isocyanate is then hydrolyzed, often with aqueous acid, to yield the primary amine and carbon dioxide. nih.govlibretexts.org This method is particularly valuable for creating amines from readily available carboxylic acid precursors. nih.gov

Stereoselective Amination Approaches to this compound

The synthesis of enantiomerically pure this compound, a chiral amine with a sterically demanding cyclobutane scaffold, presents a significant synthetic challenge. The prochiral precursor, 2,2,4,4-tetramethylcyclobutanone, requires a highly selective amination method to control the stereochemistry at the C1 position. Key strategies for achieving this transformation include biocatalytic asymmetric amination using transaminases and chemical methods such as asymmetric reductive amination employing chiral auxiliaries. These approaches are designed to overcome the steric hindrance imposed by the gem-dimethyl groups adjacent to the carbonyl function.

Biocatalysis, particularly with the use of ω-transaminases (ω-TAs), has emerged as a powerful and environmentally benign tool for the synthesis of chiral amines. researchgate.netdntb.gov.ua These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantioselectivity. dntb.gov.uamdpi.com The application of ω-TAs for the asymmetric synthesis of chiral amines from prochiral ketones is a well-established industrial strategy, offering significant advantages in terms of selectivity and sustainability. researchgate.net Both (R)- and (S)-selective transaminases have been developed, allowing access to either enantiomer of a target amine. dntb.gov.ua

The successful amination of sterically hindered ketones using transaminases has been demonstrated through protein engineering. mdpi.com For instance, engineered ω-transaminases have been developed to accommodate bulky substrates, achieving high conversions and excellent enantiomeric excess (>99% ee). mdpi.comresearchgate.net While direct studies on 2,2,4,4-tetramethylcyclobutanone are not extensively detailed in the literature, the precedent with other sterically demanding ketones suggests that a suitable ω-transaminase could be identified or engineered for this purpose. The enzyme's active site would need to accommodate the rigid and bulky cyclobutane ring to facilitate the stereoselective transfer of the amino group. A potential biocatalytic approach is illustrated in the table below, showing the conversion of the ketone to the chiral amine using either an (R)- or (S)-selective transaminase.

Another established method for stereoselective amination is asymmetric reductive amination using chiral auxiliaries. This chemical approach involves the condensation of the ketone with a chiral amine auxiliary to form a chiral imine or enamine, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amine. A common chiral auxiliary used for this purpose is (S)-α-methylbenzylamine. nih.govresearchgate.net The reaction of 2,2,4,4-tetramethylcyclobutanone with (S)-α-methylbenzylamine would form a chiral imine intermediate. The facial selectivity of the subsequent reduction, typically with a hydride reagent, is directed by the chiral auxiliary, leading to the formation of one diastereomer in excess. The final step involves the hydrogenolysis of the auxiliary to afford the target chiral amine. This methodology has been successfully applied to the synthesis of various chiral amines with high diastereomeric ratios. nih.gov

The table below summarizes the key aspects of these stereoselective amination approaches as they could be applied to the synthesis of this compound.

| Method | Key Reagents/Catalyst | Intermediate | Stereochemical Control | Potential Outcome |

| Biocatalytic Asymmetric Amination | (R)- or (S)-selective ω-Transaminase, Amine donor (e.g., Isopropylamine) | Enzyme-substrate complex | Chiral active site of the enzyme | High enantiomeric excess (>99% ee) of (R)- or (S)-amine |

| Asymmetric Reductive Amination | Chiral auxiliary (e.g., (S)-α-methylbenzylamine), Reducing agent (e.g., NaBH₄) | Chiral imine | Steric guidance from the chiral auxiliary during reduction | Formation of diastereomeric secondary amines, followed by auxiliary removal to yield the chiral primary amine. |

While the direct application of these methods to 2,2,4,4-tetramethylcyclobutanone requires specific experimental validation, the existing body of research on stereoselective amination of challenging ketone substrates provides a strong foundation for the successful synthesis of enantiomerically pure this compound. The choice between a biocatalytic or a chemical approach would depend on factors such as the availability of a suitable enzyme, desired enantiomer, and scalability of the process.

Elucidation of Reaction Mechanisms and Reactivity Patterns of 2,2,4,4 Tetramethylcyclobutan 1 Amine Derivatives

Cycloaddition Reactions Involving Highly Substituted Cyclobutane (B1203170) Thioketones and Related Systems

The sterically crowded nature of thioketones derived from the 2,2,4,4-tetramethylcyclobutane framework, such as 2,2,4,4-tetramethyl-3-thioxocyclobutan-1-one, significantly influences their reactivity in cycloaddition reactions.

Hetero-Diels-Alder reactions involving sterically hindered thioketones like 2,2,4,4-tetramethyl-3-thioxocyclobutan-1-one with in situ-generated azoalkenes provide a regioselective route to N-substituted 1,3,4-thiadiazine derivatives. nih.gov Computational studies using Density Functional Theory (DFT) have shown that these (4+2)-cycloadditions are under kinetic control. nih.gov

For less sterically hindered thiones, the reaction proceeds through a highly unsymmetrical transition state. nih.gov However, in the case of the highly hindered 2,2,4,4-tetramethylcyclobutan-1,3-dione-derived thioketones, the reaction follows a stepwise mechanism. This involves the formation of a zwitterionic intermediate with a fully formed C–S bond, which then undergoes ring closure to yield the 1,3,4-thiadiazine derivative. nih.gov The alternative regioisomeric 1,2,3-thiadiazine derivatives are not observed due to the significantly higher energy of their corresponding transition states. nih.gov

The high regioselectivity is attributed to the substantial difference in activation barriers, favoring the formation of 1,3,4-thiadiazines. nih.gov This stepwise mechanism, particularly for sterically demanding substrates, highlights a deviation from the concerted pathways often observed in Diels-Alder reactions. nih.govnih.gov

Derivatives such as 2,2,4,4-tetramethylcyclobutane-1,3-dithione readily participate in [2+3] cycloaddition reactions with various 1,3-dipoles. For instance, it reacts with azomethine ylides, generated from the thermal ring-opening of aziridines, to form diastereoisomeric 1:1 adducts. uzh.ch The stereochemistry of the major product is consistent with a stereoselective cycloaddition of the (E,E)-configured azomethine ylide. uzh.ch

Reactions with diazo compounds also proceed via a [2+3] cycloaddition pathway. With diazomethane (B1218177), 2,2,4,4-tetramethylcyclobutane-1,3-dithione forms 1,3,4-thiadiazole (B1197879) derivatives regioselectively. uzh.ch These adducts can subsequently extrude nitrogen upon heating to form dithiiranes. uzh.ch The reaction of 2,2,4,4-tetramethyl-3-thioxocyclobutan-1-one with diazomethane generates a 1,3,4-thiadiazoline, which serves as a precursor for the reactive thiocarbonyl S-methylide intermediate upon gentle heating and nitrogen elimination. clockss.orguzh.ch This intermediate can be trapped in situ by various electron-deficient dipolarophiles. clockss.org

Sulfur transfer mechanisms are also observed. For example, in the reaction of 2,2,4,4-tetramethyl-3-thioxocyclobutan-1-one with methyl azidoacetate, the extruded sulfur atom is intercepted by another molecule of the thioketone to form a thiocarbonyl S-sulfide (thiosulfine). uzh.ch This reactive intermediate then undergoes a 1,3-dipolar cycloaddition with the thioketone to yield a 1,2,4-trithiolane. uzh.ch

While many cycloaddition reactions are considered concerted, studies on sterically hindered systems like 2,2,4,4-tetramethylcyclobutane derivatives provide evidence for stepwise mechanisms involving zwitterionic or biradical intermediates. nih.govnih.gov

In the hetero-Diels-Alder reaction of highly hindered thioketones, DFT calculations have identified a zwitterionic intermediate on the reaction pathway. nih.gov This two-step mechanism, involving an open-chain zwitterion, becomes dominant over the concerted (4+2) cycloaddition due to high steric hindrance. nih.gov The formation of such intermediates can explain the loss of stereospecificity observed in some [3+2] cycloaddition reactions. researchgate.netmdpi.com For instance, the nonstereospecific cycloadditions of a sterically crowded thiocarbonyl S-methanide with electron-deficient, tetrasubstituted ethylenes are rationalized by postulating zwitterionic intermediates. researchgate.net

DFT calculations on the [3+2] cycloaddition of 2,2,4,4-tetramethyl-3-thiocyclobutanone S-methylide with nitroethene indicate a polar, two-step mechanism involving a zwitterionic intermediate in both weakly and strongly polar media. scispace.com In contrast, the reaction with the less electrophilic t-butyl methacrylate (B99206) is a concerted, single-step process. scispace.com This suggests that the electronic nature of the dipolarophile plays a crucial role in determining whether the mechanism is concerted or stepwise.

In other cycloaddition contexts, such as the reaction of heteroaryl thioketones with dienes, a stepwise diradical mechanism has been proposed. nih.gov The predominance of a particular intermediate, whether zwitterionic or diradical, is often influenced by the polarity of the reactants and the reaction conditions. nih.gov

Carbene Chemistry and Addition Reactions with Cyclobutane-1,3-dithione

2,2,4,4-Tetramethylcyclobutane-1,3-dithione serves as an interesting substrate for studying the addition reactions of carbenes, revealing mechanistic details influenced by the electronic nature of the carbene and the steric environment of the dithione.

The addition of carbenes to 2,2,4,4-tetramethylcyclobutane-1,3-dithione proceeds via different mechanisms depending on the carbene's nature. nih.govresearchgate.net Computational studies have shown that these reactions are polar. nih.gov

Electrophilic Carbenes : Reactions with electrophilic carbenes, such as dichlorocarbene (B158193) (:CCl₂) and dibromocarbene (:CBr₂), are initiated by the carbene attacking the sulfur atom of the C=S group. nih.gov This leads to a stepwise mechanism involving a transient thiocarbonyl ylide as a reactive intermediate. nih.govresearchgate.net This ylide can then undergo a 1,3-electrocyclization to form a thiirane (B1199164) ring. researchgate.netuzh.ch Under phase-transfer catalysis (PTC) conditions with chloroform, the dithione is converted into cis- and trans-bis(thiiranes). uzh.ch

Nucleophilic Carbenes : In contrast, reactions with nucleophilic carbenes like dimethoxycarbene (:C(OMe)₂) follow a different path. The reaction is initiated by the carbene's carbon atom attacking the carbon atom of the C=S group. nih.gov This proceeds through a single-step, asynchronous [2+1] cycloaddition mechanism, without the formation of a thiocarbonyl ylide intermediate. nih.govresearchgate.net Thermolysis of a 2,5-dihydro-1,3,4-oxadiazole derivative to generate dimethoxycarbene in the presence of the dithione leads to ring-enlarged products, with no thiirane derivative detected. uzh.ch

The table below summarizes the mechanistic pathways for different carbene additions.

| Carbene Type | Example | Initial Attack Site | Mechanism | Intermediate |

| Electrophilic | Dichlorocarbene (:CCl₂) | Sulfur atom of C=S | Stepwise | Thiocarbonyl ylide |

| Electrophilic | Dibromocarbene (:CBr₂) | Sulfur atom of C=S | Stepwise | Thiocarbonyl ylide |

| Nucleophilic | Dimethoxycarbene (:C(OMe)₂) | Carbon atom of C=S | One-step [2+1] cycloaddition | None |

This table illustrates the different mechanistic pathways based on the electronic nature of the carbene in reactions with 2,2,4,4-tetramethylcyclobutane-1,3-dithione.

The significant steric hindrance provided by the four methyl groups on the cyclobutane ring of 2,2,4,4-tetramethylcyclobutane-1,3-dithione plays a crucial role in its reactivity. This steric crowding influences the stability of intermediates and the accessibility of the reactive C=S centers. nih.govrsc.org

While the steric bulk does not prevent the reaction with carbenes, it can influence the subsequent fate of the intermediates. For instance, the formation of highly congested products like sterically hindered alkenes through desulfurization of thiiranes is often challenging. uzh.ch The steric environment around the thiocarbonyl group is a key factor in stabilizing the radical intermediate formed during radical additions, which is a common reaction pathway for thiocarbonyl compounds. rsc.org

In the context of carbene additions, the bulky substituents make the resulting thiiranes and other adducts highly strained. This can lead to subsequent reactions like desulfurization or rearrangement. For example, prolonged reaction of the dithione with dichlorocarbene under PTC conditions leads to a stepwise desulfurization, ultimately forming a 1,3-bis(dichloromethylene)cyclobutane derivative. uzh.ch The steric hindrance imposed by the tetramethylcyclobutane framework is a defining characteristic that modulates the reactivity patterns observed in both cycloaddition and carbene addition reactions. rsc.org

Nucleophilic Reactivity of the Amine Functionality in 2,2,4,4-Tetramethylcyclobutan-1-amine

The primary amine functionality of this compound is the principal determinant of its nucleophilic character. However, the reactivity of this amine is significantly modulated by the substantial steric hindrance imposed by the bulky 2,2,4,4-tetramethylcyclobutyl group. This steric impediment influences the rate and feasibility of reactions at the nitrogen center, distinguishing its chemistry from that of less hindered primary amines. nih.govmasterorganicchemistry.com

Primary amines react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This acid-catalyzed reaction proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by the elimination of a water molecule to yield the C=N double bond of the imine. masterorganicchemistry.comwikipedia.org

For this compound, the initial nucleophilic attack on the carbonyl carbon is sterically hindered. libretexts.org This effect is more pronounced with ketones, particularly those with bulky substituents, compared to aldehydes. libretexts.org The reaction rate is therefore highly dependent on the steric profile of the carbonyl compound. While the reaction is generally reversible, it can be driven to completion by removing the water formed, for instance, through azeotropic distillation or the use of dehydrating agents. youtube.com

| Carbonyl Compound | Relative Steric Hindrance | Expected Rate of Imine Formation | Notes |

|---|---|---|---|

| Formaldehyde | Low | Fastest | Least sterically hindered aldehyde. |

| Acetaldehyde | Moderate | Fast | Slightly more hindered than formaldehyde. |

| Acetone | Moderate-High | Slow | Less reactive than aldehydes due to sterics and electronics. |

| Benzaldehyde | High | Slow | Aromatic aldehyde with significant steric bulk. |

| Di-tert-butyl ketone | Very High | Very Slow / No Reaction | Extremely hindered ketone, reaction is unlikely. |

Alkylation: The nitrogen atom of this compound can act as a nucleophile in SN2 reactions with alkyl halides. However, this process is often problematic for primary amines as it can lead to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt, because the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com The significant steric bulk of the tetramethylcyclobutyl group can mitigate this issue to some extent by slowing down subsequent alkylation steps, potentially allowing for the isolation of the mono-alkylated product under carefully controlled conditions. masterorganicchemistry.com

Acylation: Acylation of this compound with acyl chlorides or acid anhydrides is generally a more controlled reaction, typically yielding the mono-acylated product (an amide). The electron-withdrawing nature of the carbonyl group in the resulting amide reduces the nucleophilicity of the nitrogen atom, thus preventing over-acylation. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Stereochemical Implications: Since this compound is an achiral molecule, alkylation or acylation with achiral reagents will result in achiral products. However, if the alkylating or acylating agent contains a stereocenter, a pair of diastereomers may be formed. The puckered, non-planar conformation of the cyclobutane ring could potentially influence the approach of the electrophile, but significant diastereoselectivity is not typically expected in reactions occurring directly on the exocyclic amine group without the influence of other chiral auxiliaries or catalysts. nih.govyoutube.com

Advanced Radical Reactions and Electron Transfer Processes of Amine Radical Cations

The lone pair of electrons on the nitrogen atom of this compound allows it to participate in single-electron transfer (SET) processes, leading to the formation of a highly reactive amine radical cation. beilstein-journals.orgnih.gov This intermediate opens up pathways to advanced radical-based transformations that are distinct from its two-electron nucleophilic chemistry.

Amine radical cations are commonly generated through one-electron oxidation of the parent amine. beilstein-journals.orgnih.gov This can be achieved using various methods, including chemical oxidants, electrochemical oxidation, or, most notably in modern synthesis, visible-light photoredox catalysis. beilstein-journals.orgnih.govacs.org In a typical photoredox cycle, a photoexcited catalyst oxidizes the amine to its radical cation. nih.gov

Once formed, the this compound radical cation has several potential reactivity pathways:

Deprotonation: Abstraction of a proton from the nitrogen or the α-carbon. Deprotonation from the α-carbon (a C-H bond adjacent to the nitrogen) is a common pathway for amine radical cations, yielding a nucleophilic α-amino radical. beilstein-journals.org

C-C Bond Cleavage: The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) can facilitate the cleavage of a C-C bond within the ring. nih.gov This is a characteristic reaction of strained ring systems in radical chemistry, driven by the release of this strain energy. researchgate.netrsc.org

Intermolecular Reactions: The electrophilic radical cation can add to nucleophilic species like alkenes and arenes. nih.gov

| Generation Method | Typical Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Photoredox Catalysis | Visible light, photocatalyst (e.g., Ru(bpy)32+, Ir(ppy)3), solvent | Mild conditions, high functional group tolerance. nih.gov | Requires specific photocatalysts and light source. |

| Chemical Oxidation | Strong single-electron oxidants (e.g., CAN, aminium salts) | Stoichiometric, does not require light. | Harsh conditions, stoichiometric waste. nih.gov |

| Electrochemistry | Anode, electrolyte, solvent | "Reagent-free" oxidation, precise control of potential. | Requires specialized equipment. |

The formation of radical intermediates from this compound can trigger intramolecular rearrangements, primarily driven by the release of ring strain. nih.govnih.gov

If an α-amino radical is generated, it can initiate a ring-opening reaction through β-scission of one of the adjacent C-C bonds of the cyclobutane ring. This process would result in the formation of a more stable, acyclic carbon-centered radical. nih.gov This type of fragmentation is a known pathway for radicals situated α to a strained ring. nih.gov

Alternatively, the amine radical cation itself could undergo a ring-opening event. Studies on cyclobutylanilines have shown that the radical cation can undergo C-C bond cleavage to initiate annulation reactions. nih.gov This pathway transforms the strained four-membered ring into a more complex, often six-membered, ring system in the presence of a suitable trapping agent like an alkyne. nih.gov Such rearrangements are synthetically valuable as they allow for the rapid construction of complex molecular scaffolds from relatively simple starting materials. nih.govrsc.org

| Radical Intermediate | Plausible Rearrangement | Driving Force | Potential Product Type |

|---|---|---|---|

| α-Amino Radical | β-Scission / Ring Opening | Release of ring strain. nih.gov | Acyclic imine or enamine after further steps. |

| Amine Radical Cation | Ring-opening / Fragmentation | Release of ring strain. nih.gov | Distonic radical cation (charge and radical separated). |

| Amine Radical Cation | [4+2] Annulation with Alkyne | Release of ring strain, formation of stable 6-membered ring. nih.gov | Amine-substituted cyclohexene (B86901) derivatives. nih.gov |

Theoretical and Computational Investigations of 2,2,4,4 Tetramethylcyclobutan 1 Amine and Analogues

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an indispensable method for investigating the mechanistic details of organic reactions. For derivatives of 2,2,4,4-tetramethylcyclobutane, DFT calculations have been employed to map out potential energy surfaces, identify transition states, and elucidate the step-by-step processes of chemical transformations.

For instance, DFT studies on the addition of carbenes to related 2,2,4,4-tetramethylcyclobutane-1,3-dithione revealed that the reaction mechanism is polar in nature. researchgate.net Reactions involving electrophilic carbenes like dichloro- and dibromocarbene proceed through a stepwise mechanism that includes a thiocarbonyl ylide as a transient intermediate. researchgate.net In contrast, the reaction with the nucleophilic dimethoxycarbene occurs in a single step, akin to a [2+1] cycloaddition. researchgate.net

Another area where DFT has provided clarity is in the stereoretentive synthesis of cyclobutanes from pyrrolidines. nih.govacs.org Computational studies have unveiled the mechanism for this transformation, showing a pathway that involves the formation of a 1,1-diazene intermediate, followed by the extrusion of nitrogen gas to create a 1,4-biradical species. nih.govacs.org

DFT calculations are particularly adept at predicting the selectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways, chemists can forecast the major product.

In the synthesis of cyclobutanes from pyrrolidines, DFT calculations explain the high degree of stereoretention observed experimentally. nih.govresearchgate.net The calculations show that after the formation of an open-shell singlet 1,4-biradical intermediate, the subsequent collapse to form the cyclobutane (B1203170) ring is barrierless. nih.govresearchgate.net The energy required for bond rotation in the biradical, which would lead to the loss of stereochemistry, is significantly higher than the energy for cyclization. acs.org This energetic preference ensures that the stereochemistry of the starting pyrrolidine is retained in the final cyclobutane product. acs.orgacs.org This stereospecificity is a result of the rapid C-C bond formation from the thermally generated singlet 1,4-biradical. acs.org

The predictive power of DFT is also highlighted in studies of other cyclobutane systems, where it has been used to rationalize the selective outcomes of reactions based on factors like steric effects and orbital interactions. acs.org

Identifying the rate-determining step (RDS) is crucial for understanding and optimizing a chemical reaction. fiveable.melibretexts.org The RDS is the slowest step in a multi-step reaction and has the highest activation energy barrier. fiveable.melibretexts.org DFT calculations allow for the precise determination of these energy barriers.

Table 1: Calculated Energetics for Pyrrolidine to Cyclobutane Contraction

| Step | Intermediate/Transition State | Relative Gibbs Energy (kcal/mol) | Description |

| Formation of 1,1-diazene | 1,1-diazene C | Highly Exergonic | Initial step in the reaction mechanism. nih.govacs.org |

| Nitrogen Extrusion (RDS) | TS-CD | +17.7 | Rate-determining step involving C-N bond cleavage to release N₂. acs.org |

| Formation of 1,4-biradical | 1,4-biradical D-bs | - | Formation of an open-shell singlet intermediate. nih.govacs.org |

| Cyclization | - | Barrierless | Collapse of the biradical to the final cyclobutane product. nih.govacs.org |

| β-Fragmentation (Side Reaction) | TS-DF | +5.5 (from biradical) | Potential side reaction leading to alkene byproducts. nih.gov |

Molecular Modeling for Conformational Analysis and Steric Hindrance Assessment

The rigid and substituted cyclobutane ring of 2,2,4,4-tetramethylcyclobutan-1-amine gives rise to distinct conformational properties and significant steric effects. Molecular modeling is essential for analyzing these three-dimensional characteristics.

Contrary to a simple planar square, the cyclobutane ring is typically non-planar, adopting a "puckered" or "folded" conformation to relieve the torsional strain of eclipsed hydrogen atoms on adjacent carbon atoms. researchgate.net The degree of this puckering is defined by the dihedral angle. High-level ab initio calculations on the parent cyclobutane (C₄H₈) molecule show a puckering angle of approximately 29.7°. nih.gov

In substituted cyclobutanes, the nature and position of the substituents influence the ring's conformation. For analogues of this compound, the conformation is a balance between ring strain and steric repulsion between the bulky methyl groups and other substituents.

An electron diffraction investigation of 1,1,3,3-tetramethylcyclobutane found that a model with a planar ring (D₂h symmetry) was preferred. researchgate.net

The crystal structure of a derivative, cis-1,3-Bis(dimethylarsino)-2,2,4,4-tetramethylcyclobutane, revealed a puckered ring with a dihedral angle of 31.9°. cdnsciencepub.com

Interestingly, the stereochemistry of other substituents has a profound effect. The cis isomer of 2,2,4,4-tetramethylcyclobutane-1,3-diol (CBDO) crystallizes in a non-planar conformation with an average dihedral angle of 17.5°, whereas the trans isomer is planar, with a dihedral angle of 0°. wikipedia.org

Table 2: Dihedral Angles in Cyclobutane and its Derivatives

| Compound | Method | Dihedral (Puckering) Angle | Ring Conformation |

| Cyclobutane (C₄H₈) | Ab initio Calculation | ~29.7° | Puckered nih.gov |

| cis-1,3-Bis(dimethylarsino)-2,2,4,4-tetramethylcyclobutane | X-ray Crystallography | 31.9° | Puckered cdnsciencepub.com |

| cis-2,2,4,4-Tetramethylcyclobutane-1,3-diol (CBDO) | X-ray Crystallography | 17.5° | Puckered wikipedia.org |

| trans-2,2,4,4-Tetramethylcyclobutane-1,3-diol (CBDO) | X-ray Crystallography | 0° | Planar wikipedia.org |

| 1,1,3,3-Tetramethylcyclobutane | Electron Diffraction | - | Planar (preferred model) researchgate.net |

The four methyl groups on the cyclobutane ring create significant steric hindrance, which can control reaction pathways. This steric bulk can prevent reagents from approaching the molecule from certain directions, thereby dictating the stereochemical and regiochemical outcome of reactions.

A clear example of steric control is seen in the reactions of 2-aryl-2-bromo-cycloketones with aliphatic amines. rsc.org When sterically demanding secondary amines are used, or when the cycloketone itself has bulky ortho-substituents, the reaction proceeds exclusively through a Favorskii rearrangement. rsc.org The steric hindrance prevents a direct nucleophilic substitution at the carbon bearing the bromine, forcing the reaction down an alternative pathway. This demonstrates how steric clash can be a deciding factor in the product distribution of a reaction. rsc.org

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, which is fundamental to its reactivity. northwestern.edu These calculations can determine properties such as molecular orbital energies (HOMO and LUMO), effective charges, and bond orders. northwestern.edu

From these fundamental properties, various reactivity descriptors can be calculated. These descriptors help to quantify and predict the chemical behavior of a molecule. For analogues of this compound, DFT has been used to calculate key reactivity indices.

A study on related thioketones calculated the following conceptual DFT reactivity descriptors:

Electronic Chemical Potential (μ): Relates to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

Global Nucleophilicity (N): Measures the ability of a molecule to donate electrons. researchgate.net

These descriptors were used to rationalize the different reactivities of electrophilic and nucleophilic carbenes towards the tetramethylcyclobutane-based thioketones. researchgate.net For example, understanding the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can explain why certain reactions are symmetry-allowed or forbidden. The photoexcitation of electrons from a bonding (or non-bonding) orbital to an antibonding orbital can alter the symmetry of the molecular orbitals and allow reactions, such as the dimerization of ethylene to form cyclobutane, that are otherwise forbidden in the ground state. researchgate.net

Table 3: Conceptual DFT Reactivity Descriptors

| Descriptor | Symbol | Description | Relevance to Reactivity |

| Electronic Chemical Potential | μ | Tendency of electrons to escape from the system. researchgate.net | Predicts the direction of charge transfer between molecules. |

| Chemical Hardness | η | Resistance to change in electron distribution. researchgate.net | "Hard" molecules are less reactive than "soft" molecules. |

| Global Electrophilicity | ω | Ability of a species to accept electrons. researchgate.net | Identifies how strongly a molecule will act as an electrophile. |

| Global Nucleophilicity | N | Ability of a species to donate electrons. researchgate.net | Identifies how strongly a molecule will act as a nucleophile. |

Advanced Functionalization and Transformative Applications of 2,2,4,4 Tetramethylcyclobutan 1 Amine

Derivatization Strategies for Analytical and Bioconjugation Purposes

The primary amine functionality of 2,2,4,4-tetramethylcyclobutan-1-amine makes it a suitable candidate for derivatization reactions aimed at enhancing its detectability for analytical purposes. These strategies typically involve reacting the amine with a labeling agent to attach a chromophoric, fluorogenic, or mass-spectrometry-active tag.

Primary amines are often derivatized to improve their detection sensitivity in techniques like high-performance liquid chromatography (HPLC). Fluorogenic reagents are particularly valuable as they react with non-fluorescent amines to produce highly fluorescent products, enabling trace-level analysis.

Common fluorogenic reagents for primary amines include ortho-phthalaldehyde (OPA) and naphthalene-2,3-dicarboxaldehyde (NDA). These reagents react with primary amines in the presence of a nucleophile (like cyanide ion with NDA) to form intensely fluorescent isoindole derivatives. While specific studies on the fluorogenic labeling of this compound are not prevalent, its primary amine group is expected to undergo these classical derivatization reactions.

The reaction kinetics may, however, be influenced by the significant steric hindrance imposed by the four methyl groups on the cyclobutane (B1203170) ring. This bulkiness could potentially slow the rate of derivatization compared to less hindered primary amines. The resulting fluorescent product would incorporate the rigid cyclobutane structure, which could influence its photophysical properties, such as quantum yield and fluorescence lifetime. Optimization of reaction conditions, including temperature, time, and reagent concentration, would be crucial for achieving reproducible and quantitative analysis.

Table 1: Common Fluorogenic Reagents for Primary Amines

| Reagent | Typical Reaction Conditions | Resulting Product | Detection Method |

|---|---|---|---|

| ortho-Phthalaldehyde (OPA) | Presence of a thiol (e.g., mercaptoethanol) | Substituted Isoindole | Fluorescence Detection |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Presence of cyanide ion (CN-) | 1-Cyano-2-substituted-benz[f]isoindole (CBI) | Fluorescence Detection |

| Fluorescamine | Aqueous buffer (pH 8-9) | Pyrrolinone derivative | Fluorescence Detection |

Imaging Mass Spectrometry (IMS) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. However, many endogenous amines, such as neurotransmitters, exhibit poor ionization efficiency in common IMS techniques like MALDI (Matrix-Assisted Laser Desorption/Ionization). To overcome this, derivatization reagents are designed to react with the target amines and introduce a tag that is easily ionized.

An ideal derivatization reagent for IMS should be highly reactive towards the target functional group under mild conditions and should introduce a moiety that significantly enhances the signal-to-noise ratio. For amines, this often involves adding a permanently charged quaternary ammonium (B1175870) group or a group with a high proton affinity.

While reagents based on this compound for this purpose have not been documented, one could conceptualize its use in designing such a reagent. For example, the amine could be functionalized to carry a reactive group (e.g., an N-hydroxysuccinimide ester) that would bind to endogenous amines in tissue. The bulky tetramethylcyclobutane group would act as a fixed, sterically defined spacer, potentially influencing the ionization process and fragmentation patterns in subsequent MS/MS analysis, which could aid in structural identification.

This compound as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are invaluable components in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, or key structural components of the final target molecule. wikipedia.orgtcichemicals.com The process of separating a racemic mixture of a chiral amine into its individual enantiomers is known as chiral resolution. A common method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. wikipedia.orgrsc.org After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent.

Although the application of enantiomerically pure this compound in asymmetric synthesis is not widely reported, its structure suggests significant potential. Once resolved, the enantiomers of this amine could serve as bulky chiral building blocks. The combination of a stereocenter directly attached to a sterically demanding and rigid cyclobutane ring could be used to control the stereochemical outcome of reactions. For instance, it could be employed as a chiral auxiliary, where it is temporarily attached to a substrate to direct a stereoselective transformation, and then subsequently cleaved. Its significant steric profile would be expected to create a highly defined chiral environment, potentially leading to high levels of enantioselectivity.

Development of Novel Materials through Functionalization of the Amine Moiety

The incorporation of sterically hindered cycloaliphatic units into polymer backbones is a well-established strategy for modifying their thermal and mechanical properties. The rigid and bulky nature of the 2,2,4,4-tetramethylcyclobutane structure makes it an attractive monomer for creating high-performance polymers.

Polyamides and polyimides are classes of high-performance polymers known for their excellent thermal stability and mechanical strength. Polyamides are typically synthesized through the polycondensation of a diamine with a diacid (or its derivative), while polyimides are formed from a diamine and a dianhydride.

The direct use of this compound in polymerization is limited as it is a mono-amine, which would act as a chain terminator. To incorporate it into a polymer backbone, it would first need to be converted into a difunctional monomer, such as a diamine. However, the synthesis of such a diamine on the tetramethylcyclobutane ring is not trivial.

Alternatively, the amine could be used to synthesize polymers where the bulky group is a pendant side chain. More commonly, related difunctional monomers containing the same core structure, such as 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD), are used. researchgate.netresearchgate.net Studies on polyamides and polyimides incorporating sterically hindered monomers show that the reactivity of the functional groups can be reduced. rsc.org The significant steric hindrance from the four methyl groups in this compound would likely present a major challenge to polymerization, potentially leading to low molecular weight polymers unless highly reactive monomers and optimized reaction conditions are employed. researchgate.net

The properties of polymers are heavily influenced by the structure of their monomer units. Introducing rigid and bulky structures into the polymer backbone restricts chain rotation and mobility, which generally leads to an increase in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.com

Extensive research on copolyesters derived from 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) provides significant insight into the effect of the tetramethylcyclobutane unit. researchgate.netresearchgate.netelsevierpure.com The incorporation of this rigid cycloaliphatic diol into polymers like PET (polyethylene terephthalate) results in materials with a significantly higher Tg, improved impact strength, and good optical clarity. researchgate.net The bulky nature of the ring disrupts regular chain packing, leading to amorphous polymers that resist crystallization. elsevierpure.com This disruption of intermolecular forces, combined with the inherent rigidity of the ring, contributes to the unique mechanical properties of these materials, such as high toughness and impact resistance. researchgate.net

If this compound were successfully incorporated into a polyamide or polyimide backbone, it would be expected to have a similar and pronounced effect. The rigid cyclobutane core would severely restrict segmental motion of the polymer chains, leading to a high glass transition temperature and enhanced thermal stability. The steric bulk would also increase the free volume within the polymer matrix and hinder close chain packing, which could improve solubility while maintaining high thermal performance.

Table 2: Properties of Copolyesters Containing the 2,2,4,4-Tetramethylcyclobutane Moiety

| Polymer System | Monomer with Cyclobutane Unit | Observed Effect on Properties | Reference |

|---|---|---|---|

| Copolyterephthalates | 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD/CBDO) | Increased Glass Transition Temperature (Tg > 100°C), High Impact Strength, Optical Clarity | researchgate.net |

| Furan Dicarboxylate Copolyesters | 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD/CBDO) | Increased Tg (up to 105.7°C), Amorphous Structure | researchgate.net |

| Segmented Block Copolyesters | 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD/CBDO) | Formation of rigid hard segments, Enhanced Mechanical Properties | elsevierpure.com |

Spectroscopic and Diffraction Based Characterization Techniques for 2,2,4,4 Tetramethylcyclobutan 1 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2,2,4,4-Tetramethylcyclobutan-1-amine in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY) NMR experiments provide unambiguous evidence for the connectivity of atoms and the compound's conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the amine (NH₂), methine (CH-N), and methyl (CH₃) protons. The methine proton, being attached to the same carbon as the electron-withdrawing amine group, is expected to be deshielded and appear at a characteristic downfield shift (typically δ 3.0-3.5 ppm). chemicalbook.comnih.gov The four methyl groups are chemically equivalent due to molecular symmetry, giving rise to a single, intense singlet. The protons on the C3 carbon of the cyclobutane (B1203170) ring would appear as a multiplet in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this amine would be expected to show signals for the four key carbon types: the carbon bearing the amine group (C1), the two equivalent quaternary carbons (C2 and C4), the methylene (B1212753) carbon (C3), and the four equivalent methyl group carbons.

Conformational Analysis: The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. dalalinstitute.com For this compound, this results in the amine substituent occupying either an axial or equatorial position. The preferred conformation can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govmdpi.com NOESY experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of the relative orientation of the amine group and the methyl groups, thus clarifying the dominant puckered conformation of the ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Methyl Protons | ¹H | 1.0 - 1.3 | Singlet (s) | Four equivalent methyl groups lead to a single, intense signal. |

| Ring Methylene | ¹H | 1.8 - 2.2 | Multiplet (m) | Protons on C3 of the cyclobutane ring. |

| Methine Proton | ¹H | 3.0 - 3.5 | Multiplet (m) | Proton at C1, deshielded by the adjacent nitrogen atom. chemicalbook.comnih.gov |

| Amine Protons | ¹H | 1.1 - 2.5 | Broad Singlet (br s) | Chemical shift can vary with concentration and solvent; often exchanges with D₂O. |

| Methyl Carbons | ¹³C | 25 - 35 | Quartet (q) in ¹JCH | Four equivalent methyl carbons. |

| Quaternary Carbons | ¹³C | 40 - 50 | Singlet (s) | C2 and C4 carbons bearing the gem-dimethyl groups. |

| Ring Methylene | ¹³C | 40 - 45 | Triplet (t) in ¹JCH | C3 carbon of the cyclobutane ring. |

| Methine Carbon | ¹³C | 55 - 65 | Doublet (d) in ¹JCH | C1 carbon bonded to the amine group. |

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) provides definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice.

For this compound, an X-ray crystal structure would confirm the puckered nature of the cyclobutane ring. It would also precisely define the orientation of the amine substituent and the stereochemical relationship between the substituents on the ring.

A key feature of the solid-state structure of primary amines is the presence of intermolecular hydrogen bonds. ed.ac.ukrsc.org The amine group can act as a hydrogen bond donor (via the N-H bonds) and an acceptor (via the nitrogen lone pair), leading to the formation of networks that dictate the crystal packing. ed.ac.uklibretexts.org In the crystal lattice of this compound, it is expected that molecules would be linked by N-H···N hydrogen bonds, forming chains or more complex three-dimensional architectures. The bulky tetramethylcyclobutane framework would sterically influence how these chains pack together.

Table 2: Representative Crystallographic Parameters for a Substituted Cyclobutane Derivative

| Parameter | Example Value | Notes |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | A common space group for organic molecules, indicating specific symmetry elements within the unit cell. |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.7 | Length of the 'b' axis of the unit cell. |

| c (Å) | 12.1 | Length of the 'c' axis of the unit cell. |

| β (°) | 98.5 | Angle of the 'β' axis for a monoclinic system. |

| Volume (ų) | 1090 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Hydrogen Bond Geometry | N-H···N, D-A distance ≈ 3.1 Å | Typical distance for a moderate hydrogen bond involving primary amine groups. rsc.org |

Note: This table provides example data for illustrative purposes, as specific crystallographic data for this compound is not publicly available.

Advanced Mass Spectrometry Techniques for Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information from its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would adhere to the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. jove.com The molecular ion peak (M⁺) would therefore be expected at an m/z (mass-to-charge ratio) corresponding to the molecular formula C₈H₁₇N.

The fragmentation of cyclic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.org For this compound, cleavage of the C1-C2 (or C1-C4) bond would be a primary fragmentation pathway. Another characteristic fragmentation of cyclobutane rings is cleavage into two smaller alkene fragments, which may also be observed. docbrown.info High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of elemental compositions and confirming product identities with high confidence.

Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z (Nominal) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 127 | [C₈H₁₇N]⁺ (Molecular Ion) | Initial ionization of the molecule. |

| 112 | [M - CH₃]⁺ | Loss of a methyl radical from a quaternary carbon, a common fragmentation for hindered systems. |

| 84 | [M - C₃H₇]⁺ or [C₅H₁₀N]⁺ | α-cleavage (ring opening) followed by loss of a propyl radical. whitman.edu |

| 71 | [C₄H₉N]⁺ | Ring cleavage and rearrangement. |

| 56 | [C₄H₈]⁺ | Loss of the amine group and rearrangement, or cleavage into two C₄ units. docbrown.info |

| 44 | [C₂H₆N]⁺ | α-cleavage with charge retention on the smaller nitrogen-containing fragment. |

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for functional group identification.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine group. libretexts.org These include two distinct N-H stretching bands in the region of 3300-3400 cm⁻¹ (corresponding to asymmetric and symmetric stretches) and an N-H scissoring (bending) vibration around 1580-1650 cm⁻¹. orgchemboulder.comquora.com The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ region. orgchemboulder.com Strong C-H stretching bands from the methyl and ring CH/CH₂ groups will be present below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar character. Therefore, the symmetric N-H stretch may be observed, and the spectrum will be rich in signals corresponding to the carbon skeleton of the tetramethylcyclobutane ring. Vibrations such as the symmetric ring breathing mode are often strong in the Raman spectrum but weak in the IR, providing complementary information for a full vibrational analysis. ias.ac.in

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| N-H Asymmetric & Symmetric Stretch | IR | 3300 - 3400 | Medium | Two distinct peaks are characteristic of a primary amine (R-NH₂). libretexts.orgquora.com |

| C-H Stretch (Methyl & Ring) | IR, Raman | 2850 - 2980 | Strong | Aliphatic C-H stretching vibrations. |

| N-H Scissoring (Bend) | IR | 1580 - 1650 | Medium to Strong | Characteristic bending mode for a primary amine. orgchemboulder.com |

| CH₃ Asymmetric & Symmetric Bend | IR, Raman | 1370 - 1470 | Medium to Strong | Bending modes of the methyl groups. The gem-dimethyl groups may show a characteristic split peak. |

| C-N Stretch | IR | 1020 - 1250 | Weak to Medium | Stretching of the carbon-nitrogen bond in an aliphatic amine. orgchemboulder.comaip.org |

| Ring Breathing/Deformation | Raman | 800 - 1000 | Strong | Skeletal vibrations of the cyclobutane ring are often prominent in the Raman spectrum. |

| N-H Wag | IR | 665 - 910 | Broad, Strong | Out-of-plane bending of the N-H bond. orgchemboulder.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,4,4-Tetramethylcyclobutan-1-amine in laboratory settings?

- Methodology : The compound can be synthesized via reductive amination of 2,2,4,4-tetramethylcyclobutanone using ammonia and a reducing agent (e.g., NaBHCN). Alternative routes include catalytic hydrogenation of nitrile precursors using transition metal catalysts like Ru/C . For enantioselective synthesis, chiral auxiliaries or asymmetric hydrogenation protocols should be employed. Characterization via H/C NMR and GC-MS is critical to confirm purity and structure .

Q. How can researchers validate the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- FT-IR : Compare experimental spectra with reference data (e.g., Aldrich FT-IR libraries for cyclobutane derivatives) to identify functional groups like NH .

- NMR : Analyze H and C shifts to confirm the cyclobutane ring and tetramethyl substituents.

- Mass Spectrometry : Validate molecular weight and fragmentation patterns via GC-MS or LC-HRMS .

Q. What are the key physicochemical properties influencing experimental handling?

- Methodology : Calculate hydrophobicity (XLogP ~2.2) and topological polar surface area (26 Ų) using computational tools like Molinspiration. These parameters inform solubility in organic solvents (e.g., dichloromethane, THF) and stability under varying pH .

Advanced Research Questions

Q. How can transaminase enzymes be optimized for enantioselective synthesis of this compound?

- Methodology : Screen engineered transaminases (e.g., from Arthrobacter sp.) with 2,2,4,4-tetramethylcyclobutanone as a substrate. Use continuous-flow reactors to enhance reaction efficiency and monitor enantiomeric excess via chiral HPLC . Include deuterated internal standards (e.g., CA-d4) for precise quantification .

Q. What kinetic models explain competitive adsorption in catalytic hydrogenation of nitrile precursors?

- Methodology : Apply Langmuir-Hinshelwood kinetics to study competitive adsorption between the nitrile and solvent on Ru/C surfaces. Calculate activation energies (e.g., 34.7–47.9 kJ/mol) via Arrhenius plots under controlled temperature/pressure conditions .

Q. How can contradictions in reported spectroscopic data for cyclobutane derivatives be resolved?

- Methodology : Perform comparative studies using standardized solvents (e.g., CDCl) and calibration protocols. Cross-reference with high-purity reference materials (e.g., Dr. Ehrenstorfer-certified compounds) to isolate experimental artifacts .

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

- Methodology : Use QSAR models to assess androgenicity/estrogenicity risks. Validate via in vitro assays (e.g., luciferase reporter gene assays) and in vivo studies on model organisms, referencing protocols for structurally similar cyclobutane diols .

Q. How do steric effects of tetramethyl substituents influence reaction mechanisms in cyclobutane ring-opening reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.